Product packaging for Aeruginosin 298A(Cat. No.:)

Aeruginosin 298A

Cat. No.: B1243589
M. Wt: 604.7 g/mol
InChI Key: ZRJNSRDWYFDFAT-HASRRMFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aeruginosin 298A is a linear tetrapeptide that was first isolated from the freshwater cyanobacterium Microcystis aeruginosa (NIES-298) . It functions as a potent serine protease inhibitor, demonstrating equipotent activity against both thrombin and trypsin with IC50 values of 0.42 µM and 1.38 µM, respectively . This mechanism makes it a critical tool for researchers studying proteolytic processes in physiological and pathological contexts, such as blood coagulation and cellular migration . The compound features a characteristic molecular framework common to the aeruginosin family, which includes non-standard α-amino acids such as 3-(4-hydroxyphenyl)lactic acid (Hpla) and the central 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety that is crucial for its bioactivity . Its structure and absolute configuration have been confirmed through both total synthesis and X-ray crystallography of its complex with thrombin . The development of versatile synthetic methods, including catalytic asymmetric phase-transfer reactions, has enabled the production of this compound and various analogs, facilitating ongoing structure-activity relationship (SAR) studies to develop compounds with higher potency and selectivity . This compound is presented for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48N6O7 B1243589 Aeruginosin 298A

Properties

Molecular Formula

C30H48N6O7

Molecular Weight

604.7 g/mol

IUPAC Name

(2S,3aS,6R,7aS)-N-[(2S)-5-(diaminomethylideneamino)-1-hydroxypentan-2-yl]-6-hydroxy-1-[(2R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide

InChI

InChI=1S/C30H48N6O7/c1-17(2)12-23(35-28(42)26(40)13-18-5-8-21(38)9-6-18)29(43)36-24-15-22(39)10-7-19(24)14-25(36)27(41)34-20(16-37)4-3-11-33-30(31)32/h5-6,8-9,17,19-20,22-26,37-40H,3-4,7,10-16H2,1-2H3,(H,34,41)(H,35,42)(H4,31,32,33)/t19-,20-,22+,23+,24-,25-,26+/m0/s1

InChI Key

ZRJNSRDWYFDFAT-HASRRMFUSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N1[C@H]2C[C@@H](CC[C@H]2C[C@H]1C(=O)N[C@@H](CCCN=C(N)N)CO)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)O

Canonical SMILES

CC(C)CC(C(=O)N1C2CC(CCC2CC1C(=O)NC(CCCN=C(N)N)CO)O)NC(=O)C(CC3=CC=C(C=C3)O)O

Synonyms

aeruginosin 298 A
aeruginosin 298-A

Origin of Product

United States

Natural Occurrence and Ecological Context of Aeruginosin 298a

Cyanobacterial Production and Strain Specificity

Aeruginosins, including Aeruginosin 298A, are a class of linear tetrapeptides produced by various cyanobacteria. nih.govjcu.cz These microorganisms, often referred to as blue-green algae, are a diverse phylum of bacteria that obtain energy through photosynthesis. The production of aeruginosins is not universal among cyanobacteria and often exhibits strain-specific variations. nih.govoup.comnih.gov

Microcystis aeruginosa as a Primary Source

Microcystis aeruginosa is a prominent freshwater cyanobacterium and is recognized as a primary producer of this compound. nih.govpnas.orgpharm.or.jp This particular compound was first isolated from the NIES-298 strain of Microcystis aeruginosa. nih.govpnas.orgresearchgate.net The production of aeruginosins can be accompanied by other secondary metabolites, and the specific chemotype, or chemical profile, can vary between different strains. researchgate.net For instance, Microcystis aeruginosa NIES-298 is known to produce microcystin (B8822318) and microviridin in addition to aeruginosin. researchgate.net

Other Cyanobacterial Genera

While Microcystis aeruginosa is a key source, other cyanobacterial genera are also known to produce various aeruginosins. nih.govresearchgate.netrsc.org These include:

Planktothrix: Species such as Planktothrix agardhii have been identified as producers of aeruginosins. nih.govmdpi.comresearchgate.net

Nostoc: Certain strains of Nostoc are also capable of synthesizing these compounds. nih.govresearchgate.netrsc.org

Nodularia: This genus is another recognized producer of aeruginosins. nih.govresearchgate.netmdpi.com

Aphanizomenon: The presence of aeruginosins has also been reported in this genus for the first time in the Curonian Lagoon. researchgate.netmdpi.com

The table below summarizes the primary cyanobacterial sources of aeruginosins.

Cyanobacterial GenusKnown to Produce Aeruginosins
MicrocystisYes
PlanktothrixYes
NostocYes
NodulariaYes
AphanizomenonYes

Symbiotic Associations

Interestingly, the presence of aeruginosins is not limited to free-living cyanobacteria. They have also been discovered in marine sponges. nih.govresearchgate.netresearchgate.net It is widely believed that these compounds are not produced by the sponges themselves but rather by symbiotic cyanobacteria residing within the sponge tissues. nih.govsmujo.id Sponges are filter-feeders and can host a dense and diverse community of microorganisms, which may constitute a significant portion of the sponge's biomass. smujo.idnih.gov This symbiotic relationship highlights the complex ecological distribution of these natural products.

Ecological Roles of Aeruginosins in Aquatic Environments

The production of secondary metabolites by cyanobacteria is thought to confer various ecological advantages.

Role as Secondary Metabolites

Aeruginosins are classified as secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of an organism. nih.govresearchgate.net Instead, they are often produced in response to environmental cues or for specific ecological functions. europa.eumdpi.com The biosynthesis of aeruginosins is a complex process involving non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters. researchgate.netmdpi.com The structural diversity of aeruginosins is a result of the variability within these biosynthetic pathways. nih.govrsc.org

Interactions with Aquatic Organisms

The ecological roles of aeruginosins are multifaceted and are an active area of research. One of the most well-documented functions is their ability to inhibit serine proteases, such as trypsin and thrombin. nih.govresearchgate.netrsc.org This inhibitory activity suggests a potential role in chemical defense against grazers. researchgate.net For example, protease inhibitors produced by cyanobacteria can affect digestion in organisms like Daphnia, a common zooplankton grazer. ifremer.fr The production of these bioactive compounds may also play a role in interspecies competition, potentially inhibiting the growth of other phytoplankton. d-nb.info

The table below details the known ecological roles of aeruginosins.

Ecological RoleDescription
Secondary Metabolite Not essential for primary metabolic processes; production is often for ecological purposes.
Chemical Defense May act as a defense mechanism against grazing organisms by inhibiting digestive enzymes.
Allelopathy Potential to inhibit the growth of competing phytoplankton species.
Protease Inhibition Known to inhibit serine proteases like trypsin and thrombin, which has implications for their ecological interactions.

Biosynthetic Pathways and Genetic Foundations of Aeruginosin 298a

Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Pathways

Aeruginosins, including Aeruginosin 298A, are primarily synthesized via a nonribosomal peptide synthetase (NRPS) pathway. oup.com Some aeruginosin variants are products of a hybrid NRPS/PKS pathway. mdpi.complos.org These pathways are distinct from ribosomal protein synthesis, allowing for the incorporation of a wider variety of building blocks, including D-amino acids, hydroxyl acids, and other unusual moieties that contribute to the structural diversity and biological activity of the final molecule. nih.govmdpi.com

The NRPS machinery is organized into modules, with each module typically responsible for the activation, modification, and incorporation of a single amino acid into the growing peptide chain. nih.govoup.com A minimal NRPS module consists of three core domains:

Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl adenylate. oup.com

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid via a phosphopantetheine arm. oup.com

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid held by its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. oup.com

In the case of hybrid NRPS/PKS pathways, PKS modules are responsible for the synthesis of polyketide portions of the molecule. plos.org These modules also have a modular structure, typically including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. mdpi.com The initial step in the biosynthesis of many aeruginosins involves a hybrid NRPS/PKS module that incorporates an α-keto acid. mdpi.com This module contains an adenylation (A) domain, a ketoreductase (KR) domain, and a peptidyl carrier protein (PCP) domain. mdpi.com The KR domain is responsible for reducing the keto group of the initial acid. nih.govmdpi.com

Characterization of Aeruginosin Synthetase Gene Clusters (aer gene clusters)

The genes encoding the enzymes for aeruginosin biosynthesis are organized into a contiguous stretch of DNA known as the aeruginosin synthetase gene cluster, or aer gene cluster. nih.govnih.gov The characterization of these clusters has provided significant insights into the molecular logic underlying the production of aeruginosins. nih.govasm.org The total size of the aer gene clusters can vary, for example, from 25 kb in Microcystis aeruginosa NIES-98 to 27 kb in M. aeruginosa PCC 7806. nih.gov

The aer gene clusters contain the genes for the large NRPS and hybrid NRPS/PKS enzymes, as well as genes for various tailoring enzymes that modify the core peptide structure. nih.govnih.gov The organization of the aer gene cluster generally follows the principle of colinearity, where the order of the modules within the NRPS genes corresponds to the sequence of amino acids in the final peptide product. beilstein-journals.org For instance, all known aer gene clusters possess three genes that each code for a complete NRPS module, including condensation, adenylation, and thiolation domains. oup.com

Comparative genomics, the study of similarities and differences between the genomes of different organisms, has been a powerful tool for understanding the evolution and diversity of aeruginosin biosynthesis. wikipedia.org Analysis of aer gene clusters from different cyanobacterial strains, such as various Microcystis and Planktothrix species, reveals a conserved core structure alongside regions of significant variability. nih.govnih.gov

Major portions of the aer gene clusters, particularly the genes encoding the first three NRPS modules, are highly similar across different strains. nih.govnih.gov However, there are notable exceptions, such as the region coding for the second adenylation domain, which is responsible for selecting the second amino acid in the peptide chain. nih.govnih.gov This variation in the A-domain contributes to the diversity of amino acids found at this position in different aeruginosin variants. nih.gov

Significant differences are also observed in the genes encoding tailoring enzymes, such as halogenases and sulfotransferases. nih.govnih.gov This genetic variability directly correlates with the structural modifications, like chlorination and sulfation, seen in the aeruginosins produced by individual strains. nih.govnih.gov Furthermore, deviations in the C-terminal NRPS modules suggest the existence of at least two distinct mechanisms for releasing the final peptide from the synthetase complex. nih.govnih.gov The aer gene clusters of Microcystis and Planktothrix are thought to have originated from a common ancestor and have since diversified through processes like horizontal gene transfer and recombination. nih.govnih.gov

The comparative analysis of aer gene clusters provides a molecular explanation for the remarkable structural plasticity observed in the aeruginosin family of peptides. nih.govnih.gov This plasticity arises from several factors:

Variation in NRPS modules: As mentioned, differences in the adenylation domains lead to the incorporation of different amino acids at specific positions. nih.gov

Presence or absence of tailoring enzymes: The differential distribution of genes for halogenases, sulfotransferases, glycosyltransferases, and acyltransferases across strains results in a wide array of modified aeruginosins. nih.govresearchgate.netmdpi.com For example, the presence of a halogenase gene (aerJ) is linked to the chlorination of the Hpla moiety in some Microcystis strains. asm.org

Recombination and gene transfer: The evolution of the aer gene cluster appears to have been shaped by horizontal gene transfer and recombination events, leading to novel combinations of biosynthetic genes and, consequently, new aeruginosin structures. nih.govnih.gov

This biosynthetic flexibility allows cyanobacteria to produce a diverse arsenal (B13267) of aeruginosin congeners, each potentially having slightly different biological activities. nih.gov

Comparative Genomics of aer Gene Clusters across Producing Strains

Enzymatic Activities and Tailoring Modifications

The structural diversity of aeruginosins is greatly enhanced by the action of various enzymes that modify the peptide backbone either during or after its assembly on the NRPS/PKS template. nih.govmdpi.com

Beyond the core C, A, and T domains, NRPS modules can contain additional domains that perform specific modifications. A key example is the epimerization (E) domain , which is invariably found in the second module of aeruginosin synthetases. oup.com This domain is responsible for converting the L-amino acid incorporated at this position to its D-configuration, a common feature in most aeruginosins. oup.comoup.com

Another important domain is the reductase (R) domain , which can be found in the C-terminal module of some aeruginosin synthetases, such as in M. aeruginosa PCC 7806 and NIES-843. nih.govmdpi.com This domain is involved in the reductive release of the completed peptide from the synthetase, often resulting in a C-terminal amino alcohol or aldehyde. mdpi.com

DomainFunction in Aeruginosin Biosynthesis
Adenylation (A) Selects and activates specific amino acid or keto acid substrates.
Thiolation (T/PCP) Covalently binds and transfers the activated substrate.
Condensation (C) Catalyzes peptide bond formation.
Ketoreductase (KR) Reduces a keto group in the initial PKS-derived unit. mdpi.com
Epimerization (E) Converts an L-amino acid to a D-amino acid at the second position. oup.com
Reductase (R) Catalyzes the reductive release of the final peptide chain. mdpi.com

A variety of "tailoring" enzymes, encoded within or near the aer gene cluster, act on the aeruginosin molecule to create further structural diversity. nih.govresearchgate.netresearchgate.net These enzymes are not part of the core NRPS/PKS assembly line but are crucial for producing the final, mature natural product.

Halogenases: These enzymes introduce halogen atoms, typically chlorine, onto the aeruginosin scaffold. researchgate.net For example, the aerJ gene encodes a halogenase responsible for the chlorination of the 4-hydroxyphenyllactic acid (Hpla) moiety in some Microcystis strains. asm.orgresearchgate.net The degree of chlorination can vary, with non-, mono-, and dichlorinated forms being produced. asm.org

Sulfotransferases: These enzymes catalyze the transfer of a sulfonate group to a hydroxyl group on the aeruginosin molecule. nih.gov The aerL gene is predicted to encode a sulfotransferase. nih.govnih.gov The position of sulfation can vary; for instance, in M. aeruginosa NIES-98, the Choi moiety is sulfated, while in NIES-843, the Hpla moiety is sulfated. nih.govnih.gov

Glycosyltransferases: These enzymes attach sugar moieties to the aeruginosin structure. The aerI gene, for example, shows sequence similarity to glycosyltransferases and is proposed to be responsible for the glycosylation of the Choi moiety in some strains. mdpi.commdpi.com

Acyltransferases: These enzymes can add acyl groups to the aeruginosin molecule. researchgate.net For example, some aeruginosin variants from Nodularia spumigena have N-terminal short-chain fatty acids, which are likely incorporated by a specific acyltransferase activity. plos.org

The presence and specific action of these tailoring enzymes are key determinants of the final structure and, consequently, the biological activity of the aeruginosin variants produced by different cyanobacterial strains. nih.govmdpi.com

Role of Specific Domains within NRPS Modules

Proposed Mechanisms of Product Release

The release of the final aeruginosin peptide from the large non-ribosomal peptide synthetase (NRPS) enzyme complex is a critical step in its biosynthesis. Research into the aeruginosin synthetase (aer) gene clusters has revealed specific domains and enzymes that facilitate this process. Deviations observed in the C-terminal NRPS modules of different aeruginosin-producing strains suggest the existence of at least two distinct release mechanisms. nih.gov

A primary proposed mechanism involves a reductive release. In many aeruginosin gene clusters, a terminal reductase (R) domain is encoded. researchgate.netresearchgate.net For example, the aerM gene, responsible for the C-terminal extension, often contains an R domain that facilitates the release of the final product. researchgate.netresearchgate.net This reductase domain specifically acts on the C-terminal amino acid, which is typically an arginine derivative. plos.org The process is catalyzed by an NADPH/NADH-dependent catalytic domain and occurs as a two-step reduction of the carrier-bound thioester intermediate, proceeding via an aldehyde. oup.com This results in the release of the C-terminal arginine as a reactive aldehyde (argininal), a characteristic feature of many bioactive aeruginosins. plos.org

The architecture of the gene clusters corresponds with the specific aeruginosin variants produced by individual strains. nih.gov The presence or absence of specific domains, like the reductase domain, dictates the chemical nature of the C-terminus of the released peptide, contributing to the structural diversity within the aeruginosin family.

Heterologous Expression Systems for Biosynthetic Research

The complex structure of aeruginosins and the often-low yields from their natural producers have driven research into alternative production methods. Heterologous expression, which involves transferring the biosynthetic gene cluster (BGC) for a natural product into a more tractable host organism, represents a promising strategy for both biosynthetic investigation and sustainable production. nih.govmdpi.com Escherichia coli is a commonly used host for this purpose due to its fast growth, well-understood genetics, and the availability of numerous molecular tools. mdpi.com

While the direct heterologous expression of the this compound gene cluster has faced challenges, the successful expression of other complex cyanobacterial peptide pathways provides a roadmap for future efforts. For instance, the BGCs for other lipopeptides like microginins and patellamides have been successfully expressed in E. coli. oup.comnih.gov These successes demonstrate the feasibility of producing complex cyanobacterial metabolites in a bacterial host.

A key technique that has enabled this progress is Direct Pathway Cloning (DiPaC), a strategy for capturing and expressing entire BGCs. nih.gov This method was successfully used to heterologously express the microginin BGC, proving its role in the biosynthesis of these peptides and enabling the production of new variants. nih.gov Given that aeruginosins are also products of a highly variable NRPS pathway, such strategies are directly applicable. rsc.org The successful heterologous expression of the aeruginosin BGC would not only confirm the function of the involved genes but also pave the way for pathway engineering to create novel, potentially more potent, derivatives for therapeutic applications. nih.govnih.gov

Structural Elucidation and Conformational Analysis of Aeruginosin 298a

Primary Structure Determination

The primary structure of Aeruginosin 298A consists of four main building blocks: an N-terminal α-hydroxy acid, followed by an aliphatic amino acid, a central and characteristic 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety, and a C-terminal arginine derivative. mdpi.comresearchgate.netmdpi.com This linear arrangement is a hallmark of the aeruginosin family of peptides. rsc.org

Identification of Key Amino Acid and Hydroxy Acid Moieties

The constituent parts of this compound were identified through extensive spectroscopic analysis, primarily using 2D-NMR techniques, and confirmed by chemical degradation and comparison with synthetic standards. mdpi.comacs.org

The central and most distinctive feature of this compound is the 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety. mdpi.comnih.govrsc.orgresearchgate.net This constrained, bicyclic amino acid is a key structural element found in all aeruginosins and is crucial for their biological activity. uno.edunih.gov Its presence was confirmed through detailed NMR analysis, including COSY and TOCSY experiments, which established the connectivity within the indole (B1671886) ring system. mdpi.commdpi.com The HMBC correlation between H-7a and the amino-methine carbon C-2 was pivotal in confirming the nitrogen bridge between these positions, defining the Choi structure. mdpi.com

The N-terminus of this compound is capped by a 3-(4-hydroxyphenyl)lactic acid (Hpla) unit. mdpi.comresearchgate.netresearchgate.net Hpla and the related phenyllactic acid (Pla) are common N-terminal residues in aeruginosins, with Hpla being predominantly found in those isolated from Microcystis and Pla in those from Planktothrix. nih.govmdpi.com The identification of Hpla in this compound was achieved through spectroscopic methods and confirmed by chiral HPLC analysis of the acid hydrolysate. mdpi.commdpi.com

The C-terminus of this compound is an argininol (Argol) residue, which is an arginine derivative where the carboxylic acid group is reduced to an alcohol. mdpi.comoup.com This modification is one of several variations observed at the C-terminus of aeruginosins, which also include agmatine (B1664431) (Agma), formed by decarboxylation of arginine, and the cyclized 1-amino-2-(N-amidino-Δ³-pyrrolinyl)-ethyl (Aaep) moiety. mdpi.comrsc.orgresearchgate.net The presence of Argol in this compound was determined through detailed analysis of NMR and mass spectrometry data. mdpi.comacs.org

3-(4-Hydroxyphenyl)lactic Acid (Hpla) and Phenyllactic Acid (Pla) Units

Stereochemical Assignment

The determination of the absolute stereochemistry of the various chiral centers within this compound was a critical step in its complete structural elucidation. This was initially proposed based on 2D-NMR data and later confirmed and, in some cases, revised through X-ray crystallography of its complex with thrombin and total synthesis. mdpi.comacs.org

Application of 2D-NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy was the primary tool used for the initial structural and stereochemical elucidation of this compound. mdpi.comnih.gov Techniques such as COSY (Correlation Spectroscopy) were instrumental in establishing proton-proton coupling networks, which helped to piece together the individual amino acid and hydroxy acid residues. mdpi.comlongdom.org For instance, COSY and TOCSY correlations were used to trace the spin systems of the Choi, Hpla, and Leu residues. mdpi.com Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) provided through-space correlations, which gave insights into the relative stereochemistry and conformation of the molecule. wordpress.comresearchgate.net The analysis of coupling constants and NOE patterns allowed for the initial assignment of the relative configurations of the stereocenters. wordpress.com However, the definitive absolute stereochemistry was ultimately established through a combination of chemical degradation, derivatization with chiral reagents (Marfey's method), and total synthesis, which in the case of the leucine (B10760876) residue, led to a revision of the initially proposed configuration from L to D. researchgate.netacs.org

X-ray Crystallographic Analysis of Aeruginosin Complexes

The definitive three-dimensional structure and absolute stereochemistry of this compound were confirmed through X-ray crystallography. In 1998, the crystal structure of this compound complexed with leech thrombin was determined at a resolution of 2.1 Å. mdpi.comnih.gov This analysis was crucial as it provided an unambiguous assignment of the molecule's absolute configuration, which had been previously misassigned based on initial analyses. nih.gov

The crystallographic data, available under the Protein Data Bank (PDB) entry 1A2C, details the interactions between the inhibitor and the active site of the serine protease. pdbj.org This structural elucidation of the aeruginosin-protease complex has been fundamental in understanding its mechanism of inhibition and has provided a structural basis for the rational design of synthetic analogues. mdpi.comnih.govnih.gov Similar crystallographic studies on complexes of related aeruginosins, such as Aeruginosin 98B with thrombin and trypsin, have further illuminated the binding modes within this class of inhibitors. mdpi.comnih.govdntb.gov.ua

Marfey's Method and Chiral HPLC for Absolute Configuration

The determination of the absolute configuration of the constituent amino acids and other chiral centers in aeruginosins is routinely accomplished using a combination of Marfey's method and chiral High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com

Marfey's method is employed to establish the stereochemistry of the amino acid residues. mdpi.com The process involves the acid hydrolysis of the peptide, followed by derivatization of the resulting free amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. mdpi.com The resulting diastereomeric derivatives are then analyzed by reverse-phase HPLC and compared with standards, allowing for the definitive assignment of D- or L-configuration for each amino acid. mdpi.comnih.gov

For non-amino acid chiral components, such as the D-Hpla (D-4-hydroxyphenyl lactic acid) moiety in this compound, chiral-phase HPLC is the preferred analytical tool. nih.govmdpi.comresearchgate.net This technique separates the enantiomers based on their differential interaction with a chiral stationary phase, allowing for the determination of their absolute configuration by comparing their retention times with those of authentic D- and L-standards. nih.govmdpi.com These methods are standard for the structural elucidation of newly isolated aeruginosins. nih.gov

Comparison with Structurally Related Aeruginosin Analogues

This compound is the progenitor of a large family of structurally diverse tetrapeptide analogues. mdpi.com While these compounds share a similar peptide backbone, variations in the amino acid residues, modifications to the core Choi (2-carboxy-6-hydroxy-octahydroindole) unit, and differences in the C-terminal group lead to a wide array of natural products. mdpi.comnih.gov

A comparison of this compound with some of its notable analogues highlights this structural diversity:

Compound NameStructural Difference from this compound
This compound Reference Structure: D-Hpla—D-Leu—L-Choi—L-Argininol
Aeruginosin 98AContains L-Leucine instead of D-Leucine.
Aeruginosin 98BContains L-Tyrosine instead of D-Leucine.
Aeruginosin 298BThe C-terminal L-Argininol is replaced by a simple amide (L-Choi-NH2), resulting in a lack of trypsin inhibitory activity. mdpi.comnih.gov
Microcin (B1172335) SF608Structurally very similar to this compound. nih.gov
Chlorodysinosin AA highly potent analogue where the D-Leucine is replaced by a 3-chloroleucine residue, significantly enhancing inhibitory activity against thrombin. acs.org

Aeruginosins 98A and 98B, isolated from Microcystis aeruginosa (strain NIES-98), demonstrate how a change in a single amino acid residue can occur. mdpi.comnih.gov Aeruginosin 298B, found in the same strain as 298A, illustrates a significant modification at the C-terminus; the replacement of the L-argininol (Argol) moiety with a simple amide results in the loss of trypsin inhibitory activity, underscoring the importance of the basic C-terminal group for interacting with the S1 pocket of serine proteases. mdpi.comresearchgate.net Conversely, microcin SF608, isolated from a different strain of Microcystis aeruginosa, was found to be structurally very similar to this compound. nih.gov More distant but highly potent relatives, such as chlorodysinosin A, show that modifications like chlorination of an amino acid residue can dramatically increase binding affinity. acs.org

Conformational Studies (e.g., by NMR, Molecular Dynamics Simulation)

The three-dimensional conformation of this compound, both free in solution and when bound to its enzyme target, has been investigated using spectroscopic and computational methods. The initial structural elucidation of this compound relied heavily on 2D Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comresearchgate.net

NMR techniques, particularly the analysis of Nuclear Overhauser Effect (NOE) correlations, provide crucial information about the spatial proximity of protons within the molecule. uno.edu These correlations were instrumental in defining the conformation of the peptide backbone and the stereochemistry of the fused rings in the Choi core. mdpi.comuno.edu For instance, NOE data revealed the conformation of the molecule when bound to thrombin, showing how the peptide chain folds to fit within the enzyme's active site. uno.edu

Complementing the experimental data from X-ray crystallography and NMR, molecular dynamics (MD) simulations have been used to study the dynamic behavior of aeruginosin-protease complexes. core.ac.uk MD simulations allow for the modeling of molecular motion over time, providing insights into the stability of the ligand-receptor complex, the flexibility of different regions of the molecule, and the energetic contributions of specific interactions. nih.govmdpi.com These computational studies help to explain the conformational adaptability of aeruginosins and the structural basis for their potent inhibitory activity. core.ac.uknih.gov

Molecular Mechanisms of Biological Activity: Protease Inhibition Research

Inhibition of Serine Proteases: A Broad Spectrum of Targets

Aeruginosin 298A and its analogs have been extensively studied for their ability to inhibit various serine proteases, which are crucial enzymes in physiological processes such as blood coagulation and digestion. researchgate.netpnas.orgresearchgate.netpharm.or.jpmdpi.comresearchgate.net The inhibitory profile of this compound highlights its broad-spectrum activity. researchgate.netmdpi.com

Thrombin Inhibition Studies

Thrombin is a key serine protease in the blood coagulation cascade, making it a significant target for anticoagulant therapies. researchgate.netnih.gov this compound has been identified as a potent inhibitor of thrombin. researchgate.netpnas.orgpharm.or.jpmdpi.comresearchgate.net Studies have shown that it binds to the active site of thrombin in a non-covalent manner, a binding pattern similar to other known serine protease inhibitors. researchgate.netmdpi.com The inhibitory potency of this compound against thrombin has been quantified with a reported IC₅₀ value of 0.42 μM. vulcanchem.com The development of synthetic analogs has been a key strategy to explore the structure-activity relationships and enhance the inhibitory potential against thrombin. researchgate.netnih.gov

Trypsin Inhibition Studies

Trypsin, a digestive serine protease, is another primary target of this compound. researchgate.netpnas.orgresearchgate.netpharm.or.jpmdpi.com Research has consistently demonstrated that this compound is an equipotent inhibitor of both thrombin and trypsin. researchgate.netpnas.orgnih.govresearchgate.net The inhibitory activity against trypsin is significant, with a reported IC₅₀ value of 1.38 μM. vulcanchem.com The structural features of aeruginosins, particularly the C-terminal arginine derivative, are crucial for their interaction with and inhibition of trypsin. mdpi.comrsc.org The synthesis of various analogs has been instrumental in understanding the structural requirements for potent trypsin inhibition. researchgate.netpnas.orguno.edu

Factor VIIa Inhibition Studies

Factor VIIa (FVIIa) is another critical enzyme in the blood coagulation cascade. mdpi.com this compound and other related aeruginosins have been investigated for their potential to inhibit FVIIa. nih.govmdpi.com Strains of Microcystis aeruginosa that produce this compound have shown positive inhibitory activity in FVIIa-sTF (soluble tissue factor) assays. mdpi.com This suggests that this compound contributes to the observed inhibition of the FVIIa-sTF complex. mdpi.com

Plasmin Inhibition Studies

Plasmin is a serine protease involved in the breakdown of fibrin (B1330869) blood clots. nih.gov The inhibitory activity of this compound against plasmin has been evaluated, although it appears to be less potent compared to its effects on thrombin and trypsin. mdpi.comnih.gov One study reported an IC₅₀ value greater than 14 μM for plasmin inhibition. vulcanchem.com

Target ProteaseIC₅₀ (μM)Reference
Thrombin0.42 vulcanchem.com
Trypsin1.38 vulcanchem.com
Plasmin>14 vulcanchem.com

Elucidation of Inhibitory Mechanisms

Understanding the precise mechanisms by which this compound inhibits serine proteases is crucial for its potential development as a therapeutic agent. mdpi.comnih.govnih.gov Structural biology techniques have been pivotal in revealing the molecular details of these interactions. researchgate.netmdpi.comnih.govnih.govresearchgate.net

Structural Analysis of Aeruginosin-Enzyme Complexes (e.g., X-ray Crystallography)

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of this compound in complex with its target proteases. researchgate.netmdpi.comnih.govnih.govresearchgate.net In 1998, the crystal structure of this compound complexed with leech thrombin was determined at a resolution of 2.1 Å. nih.gov This structural information confirmed the absolute stereochemistry of the molecule and revealed key interactions within the enzyme's active site, providing a foundation for structure-based drug design. nih.gov The binding mode of this compound is analogous to other serine protease inhibitors, where it occupies the active site of the enzyme. mdpi.com These crystallographic studies have been critical for understanding the structure-activity relationships and for guiding the synthesis of more potent and selective inhibitors. researchgate.netnih.gov

Binding Site Interactions (e.g., S1, S2, S3 subsites)

X-ray crystallography studies of this compound complexed with proteases like thrombin have provided detailed insights into its binding mode. The binding is analogous to other serine protease inhibitors, where different moieties of the aeruginosin molecule occupy specific subsites (S1, S2, S3, etc.) within the enzyme's active site. nih.govuno.edu The C-terminal arginine derivative of aeruginosins, for instance, is known to interact deeply within the binding pocket. mdpi.com

Role of Specific Moieties in Enzyme Binding

The structural components of this compound play distinct roles in its interaction with proteases:

Choi Moiety (Position 3): The 2-carboxy-6-hydroxyoctahydroindole (Choi) group is a key feature of the aeruginosin family and is crucial for stabilizing the binding to the protease. nih.govnih.govmdpi.com

Arginine Derivative (Position 4): The C-terminal residue, an arginine derivative, is essential for the inhibitory activity. mdpi.comoup.com In this compound, this is argininol. oup.com This basic group interacts with the S1 pocket of trypsin-like serine proteases, which typically has a preference for basic residues.

P3 and P4 Regions: Modifications in the P3 and P4 regions of the molecule have been shown to have a lesser, though still present, impact on trypsin inhibition compared to the P1 subunit. uno.edu

Selectivity Profile Against Different Protease Types and Isoenzymes

Aeruginosins exhibit a range of inhibitory activities against different serine proteases, including trypsin, thrombin, and plasmin. researchgate.netmdpi.com The selectivity of these compounds is influenced by the specific residues at each position of the tetrapeptide.

CompoundTarget ProteaseIC50 (µg/mL)
Aeruginosin 98BTrypsin0.6
Thrombin10.0
Plasmin7.0
This compoundTrypsin6.0

This table presents the half-maximal inhibitory concentration (IC50) values for Aeruginosin 98B and this compound against various serine proteases. Data sourced from nih.govvulcanchem.com.

The selectivity of certain aeruginosins for trypsin over thrombin has been attributed to specific structural features. For example, the sulfonic acid group in aeruginosin 98B can interact with Tyr96 of trypsin via a water-mediated hydrogen bond, contributing to its trypsin selectivity. nih.gov In contrast, this compound is known to interact with Asp102 of thrombin. nih.gov

Human Trypsin Isoenzyme Inhibition

Research on related aeruginosins has demonstrated selective inhibition of human trypsin isoenzymes. For example, suomilide has been reported to inhibit human trypsin-1 to a lesser extent than human trypsin-2 and -3. researchgate.net Varlaxin 1046A showed significantly greater inhibitory activity against human trypsin isoenzymes compared to varlaxin 1022A, a difference attributed to the fourth residue. nih.gov This highlights the potential for developing highly selective trypsin inhibitors based on the aeruginosin scaffold. nih.gov

Other Investigated Biological Activities in Research

While protease inhibition is the most studied activity, research has explored other potential biological effects of aeruginosins. Some aeruginosins have demonstrated anti-inflammatory properties. researchgate.net For instance, Aeruginosin 828A has shown anti-inflammatory activity in human hepatoma cell lines. researchgate.net Related compounds have been found to down-regulate pro-inflammatory mediators like IL-8 and ICAM-1 in stimulated endothelial cells. researchgate.net

Structure Activity Relationship Sar Studies on Aeruginosin 298a and Analogues

Impact of P1 Moiety Modifications on Inhibitory Potency

The P1 moiety, which interacts with the S1 pocket of the target protease, is crucial for inhibitory potency. In aeruginosin 298A, this position is occupied by an argininol (Argol) residue. nih.gov Studies on analogues have shown that modifications at this position significantly affect activity.

Key findings from SAR studies on the P1 moiety include:

Neutral P1 Groups: Replacing the basic guanidine (B92328) group found in many natural aeruginosins with neutral groups has led to compounds with good potency against thrombin and excellent selectivity over trypsin. nih.gov

Benzamidine (B55565): The non-natural benzamidine group has been identified as a favorable replacement in the P1 position for thrombin inhibition. uno.edu

Importance of Basic Subunit: The chemical structure of the basic P1 subunit is critical for inhibitory activity. uno.edu

Table 1: Impact of P1 Moiety Modifications on Inhibitory Potency
P1 MoietyEffect on Potency/SelectivityReference
Neutral GroupsGood thrombin potency, excellent selectivity over trypsin nih.gov
BenzamidineFavorable for thrombin inhibition uno.edu

Role of the P2 Choi Core Structure

The 2-carboxy-6-hydroxy-octahydroindole (Choi) core at the P2 position is a defining characteristic of the aeruginosin family and is important for their biological activity. nih.govnih.gov This rigid bicyclic structure contributes to a more defined conformation of the inhibitor. researchgate.net

Key insights into the role of the P2 Choi core include:

Essential for Activity: The Choi group is considered critical for protease binding. mdpi.com

Analogues: L-proline has been used as a substitute for the more synthetically complex Choi core in some analogues to explore SAR. uno.edunih.gov Ring-oxygenated variants of Choi have also been synthesized as potential surrogates. nih.govacs.org

Influence of P3 and P4 Region Substitutions

Modifications in the P3 and P4 regions of aeruginosin analogues generally have a lower impact on inhibitory activity compared to the P1 and P2 positions. uno.edu In this compound, the P3 position is occupied by a D-Leucine residue and the P4 position by a 4-hydroxyphenyllactic acid (Hpla) moiety. nih.govresearchgate.net

SAR studies have revealed the following about the P3 and P4 regions:

P3 Substitutions: Replacing D-Leucine with D-Tyrosine or D-Phenylalanine(4-F) resulted in a slight decrease in trypsin inhibitory activity. nih.gov However, the introduction of a chlorine atom in the P3 position, as seen in chlorodysinosin A, can be beneficial for activity. uno.edu

P4 Substitutions: An N-terminal D-Hpla was found to be superior to simpler motifs. uno.edu

Table 2: Influence of P3 and P4 Region Substitutions on Trypsin Inhibition
RegionOriginal Residue (this compound)SubstitutionEffect on Trypsin IC50Reference
P3D-LeucineD-TyrosineSlight decrease in activity nih.gov
P3D-LeucineD-Phenylalanine(4-F)Slight decrease in activity nih.gov
P4D-HplaSimpler motifsD-Hpla is superior uno.edu

Significance of C-Terminal Arginine Derivatives (e.g., Argol, Agma, Aaep)

The C-terminal arginine derivative at the P1 position is essential for the protease inhibitory activity of aeruginosins. mdpi.com Different members of the aeruginosin family feature various forms of this residue.

Examples of C-terminal arginine derivatives and their significance:

Argininol (Argol): Found in this compound, this is an arginine residue where the carboxyl group is reduced to a hydroxyl group. nih.gov

Agmatine (B1664431) (Agma): Generated by the decarboxylation of arginine, this is present in aeruginosin 98A. nih.gov

1-amidino-3-(2-aminoethyl)-3-pyrroline (Aaep): A cyclized form of the arginine side chain found in oscillarin. nih.gov The conformation of the guanidine side chain in the Argol portion is considered extremely important for biological activity. nih.gov

Stereochemical Contributions to Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of aeruginosins. longdom.org The absolute stereochemistry of this compound was confirmed through X-ray crystallography of its complex with thrombin. nih.govresearchgate.net

Key findings on stereochemistry include:

Absolute Configuration: The correct absolute stereochemistry of this compound is D-Hpla-D-Leu-L-Choi-L-Argol. researchgate.net The initial proposed structure was revised based on total synthesis. acs.orgresearchgate.net

P3 Stereochemistry: The D-configuration of the amino acid at the P3 position (D-Leu in this compound) is a common feature. nih.gov

C-terminal Stereochemistry: The reduction of the C-terminal arginine in nostosin B, similar to the argininol in this compound, dramatically decreased its biological activity compared to nostosin A, highlighting the importance of this specific chemical feature. mdpi.com

Rational Design Strategies for Enhanced Specificity or Potency

The understanding gained from SAR studies and the determination of the crystal structure of this compound in complex with proteases have enabled rational design strategies to create analogues with improved properties. nih.govresearchgate.net

Examples of rational design approaches:

Structure-Based Design: Unexpected interactions revealed by the crystal structure of the this compound-thrombin complex can be utilized for structure-based drug design. nih.govresearchgate.net

Targeting Selectivity: By modifying the P1 position to include neutral groups, researchers have successfully designed analogues with high selectivity for thrombin over trypsin. nih.gov

Peptide Modification: Future research aims to increase the thrombin/fVIIa ratio for aeruginosins through peptide modification to make them more specific fVIIa inhibitors. mdpi.com

Development of Truncated and Non-Natural Analogues

To simplify the complex structure of natural aeruginosins and to further probe SAR, truncated and non-natural analogues have been synthesized. uno.edu

Key developments in this area include:

Truncated Analogues: Hanessian and co-workers reported truncated analogues of aeruginosins that included non-natural benzamidine in the P1 position and sulfamides. However, these only showed modest activity. uno.edu

Non-Natural Cores: L-proline has been used as a replacement for the Choi core to create analogues. uno.edu

Structure-Based Hybrids: The development of structure-based hybrids and truncated analogues is an ongoing strategy in the field. wiley-vch.dewiley-vch.de

Synthetic Methodologies and Chemical Synthesis of Aeruginosin 298a and Analogues

Total Synthesis Approaches for Aeruginosin 298A

The first total syntheses of this compound were reported independently by the research groups of Bonjoch and Wipf in 2000. nih.gov, acs.org, figshare.com A critical aspect of these initial synthetic efforts was the stereochemical reassignment of the leucine (B10760876) residue. acs.org While the originally proposed structure contained L-leucine, the total synthesis revealed that the natural product actually incorporates D-leucine, establishing the absolute stereochemistry as D-Hpla-D-Leu-L-Choi-L-Argol. nih.gov, acs.org

A key challenge in the total synthesis of this compound is the construction of the complex bicyclic amino acid, (2S,3aS,6R,7aS)-6-hydroxyoctahydroindole-2-carboxylic acid (L-Choi). Bonjoch's strategy accomplished the stereocontrolled synthesis of the L-Choi core starting from L-tyrosine. nih.gov This synthesis involved a Birch reduction of O-methyl-L-tyrosine, followed by an aminocyclization and N-benzylation. nih.gov Subsequent hydrogenation and reduction steps yielded a protected L-Choi fragment ready for peptide coupling. nih.gov Wipf's approach also centered on a biomimetic oxidative cyclization of L-tyrosine to form the Choi surrogate. acs.org

Following the creation of the core fragments—the L-Choi unit, D-leucine (D-Leu), (R)-3-(4-hydroxyphenyl)lactic acid (D-Hpla), and L-argininol (L-Argol)—the synthesis proceeds through sequential peptide couplings. nih.gov, acs.org For instance, the protected L-Choi can be coupled with D-leucine, followed by the addition of the protected D-Hpla and finally the L-arginine fragment, which is then reduced to the corresponding argininol. nih.gov A final deprotection step yields the target molecule, this compound. nih.gov The successful synthesis and comparison with the natural sample were crucial in unequivocally establishing the correct structure and absolute stereochemistry of this compound. nih.gov

Later synthetic strategies have also been developed, including a notable approach by Baudoin and co-workers utilizing C(sp³)–H activation reactions. nih.gov, thieme-connect.com

Table 1: Key Research Groups and Their Contributions to the Total Synthesis of this compound

Research Group Year Key Contribution Reference(s)
Bonjoch, J. 2001 First total synthesis; stereocontrolled synthesis of the L-Choi core from L-tyrosine; structural revision. nih.gov
Wipf, P. 2000 Independent total synthesis; confirmed stereochemical revision of the Leucine residue. acs.org, figshare.com
Shibasaki, M. 2003 Enantioselective total synthesis using catalytic asymmetric reactions. pnas.org, nih.gov, acs.org

Enantioselective Synthesis Strategies

A cornerstone of Shibasaki's enantioselective synthesis is the use of catalytic asymmetric phase-transfer (PTC) reactions. pnas.org, nih.gov This method is particularly effective for the synthesis of optically active α-amino acids. acs.org Phase-transfer catalysis offers several advantages, including mild reaction conditions, simple procedures, and scalability. acs.org

For the synthesis of this compound, novel two-center asymmetric catalysts were developed to promote phase-transfer alkylations and Michael reactions with high efficiency and broad substrate applicability. pnas.org, acs.org These catalysts were successfully used to synthesize the α-amino acid portions of the target molecule and its analogues, demonstrating for the first time drastic counteranion effects that allow for fine-tuning of the catalyst's structure and reactivity. pnas.org, acs.org, nih.gov Specifically, this reaction was applied to the synthesis of the L-Argininol (L-Argol) portion of the molecule. pnas.org

In conjunction with PTC, catalytic asymmetric epoxidation was employed to construct other key chiral centers within this compound. pnas.org, nih.gov This strategy was instrumental in preparing the D-Hpla (D-3-(4-hydroxyphenyl)lactic acid) fragment. pnas.org

The Shibasaki group developed a novel lanthanide-BINOL complex, specifically a La–BINOL–Ph₃As=O complex, for the catalytic asymmetric epoxidation of α,β-unsaturated carboxylic acid derivatives. pnas.org, nih.gov This catalyst system exhibited high reactivity and enantioselectivity. nih.gov The resulting α,β-epoxy imidazolides could then be efficiently transformed into the desired D-Hpla portion, showcasing a powerful method for generating this non-standard amino acid building block with the correct stereochemistry. pnas.org The combination of these two catalytic asymmetric methods provided a unified and highly versatile strategy for the enantioselective total synthesis of this compound. pnas.org, nih.gov, nih.gov

Catalytic Asymmetric Phase-Transfer Reactions

Scalable Synthesis Protocols

While initial total syntheses confirmed the structure of this compound, producing the compound in large quantities remained a significant challenge. A major advance in this area was reported by Olivier Baudoin and his team, who developed a general and scalable synthesis of aeruginosins, including 298A. nih.gov, dntb.gov.ua, nih.gov This work enabled the production of this compound in unprecedentedly large amounts. nih.gov, nih.gov

The strategy was uniquely enabled by the strategic application of two different palladium-catalyzed C(sp³)–H activation reactions: nih.gov, nih.gov

Core Synthesis: The first C–H activation method was used to construct the common 2-carboxy-6-hydroxyoctahydroindole (Choi) core of the aeruginosin family on a large scale. nih.gov, nih.gov

Subunit Access: The second C–H activation reaction provided rapid and divergent access to the various hydroxyphenyllactic acid (Hpla) subunits. nih.gov, nih.gov

Synthesis of Structural Analogues for SAR Elucidation

The synthesis of structural analogues of this compound is crucial for elucidating the structure-activity relationships (SAR) that govern its inhibitory potency and selectivity against serine proteases like thrombin and trypsin. pnas.org, nih.gov Several research groups have synthesized libraries of analogues to probe the importance of each structural subunit. acs.org, nih.gov, researchgate.net

Shibasaki's enantioselective approach was designed to be versatile, allowing for the synthesis of not only this compound but also several attractive analogues by modifying the building blocks used in the catalytic reactions. pnas.org, nih.gov This provided preliminary information about their SAR against trypsin. nih.gov

The Hanessian group has also contributed significantly to this area by preparing a variety of analogues with modifications at the P₁, P₂, and P₃ positions (using protease inhibitor nomenclature). acs.org, uno.edu Another study focused on creating analogues where the central Choi bicyclic core was replaced by a simpler L-proline residue. nih.gov In this work, the P₁ position was systematically modified with various neutral groups to avoid the high basicity of the guanidine (B92328) moiety found in most natural aeruginosins. nih.gov This led to the discovery of several analogues with good potency against thrombin and excellent selectivity over trypsin. nih.gov

A combinatorial library of 24 members based on the this compound structure was synthesized by Doi and co-workers using solid-phase organic synthesis (SPOS) with a silyl (B83357) linker, further demonstrating the adaptability of synthetic chemistry to generate molecular diversity for SAR studies. scielo.br

Table 2: Examples of Synthesized this compound Analogues for SAR Studies

Modification Site Modified Structure Purpose of Modification Reference(s)
P₂ (Core) L-Choi replaced with L-Proline To simplify the core and study its importance for activity. nih.gov
P₁ (Basic group) L-Argol replaced with neutral moieties To improve selectivity against thrombin over trypsin by removing the basic guanidine group. nih.gov
P₃ (Hydroxy acid) Varied D-Hpla analogues To probe the binding interactions at the S3 pocket of target proteases. pnas.org, researchgate.net

Chemoenzymatic Synthesis Approaches

While the chemical synthesis of aeruginosins is well-established, chemoenzymatic strategies represent a promising future direction. This approach combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. Although a full chemoenzymatic synthesis of this compound has not been reported, research in related areas highlights its potential.

Aeruginosins are products of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways. researchgate.net, researchgate.net In vitro studies have shown that the central Choi moiety can be synthesized from tyrosine, suggesting an enzymatic origin from prephenate in vivo. researchgate.net, mdpi.com This opens the door for using isolated or engineered enzymes to produce key building blocks.

Research on other complex natural products demonstrates the feasibility of this approach. For example, chemoenzymatic strategies have been successfully used to synthesize sugar nucleotide probes and other bioactive molecules. chemrxiv.org, worktribe.com These methods often involve the chemical synthesis of modified precursors which are then subjected to enzymatic transformations to yield the final product or key intermediates. worktribe.com Given that aeruginosins are synthesized by large, modular NRPS-PKS enzyme complexes, future work could involve harnessing these biosynthetic pathways, either in vitro or through engineered microorganisms, to produce this compound and its analogues in a more sustainable and efficient manner.

Advanced Analytical Techniques in Aeruginosin 298a Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for determining the complex structure of aeruginosins. The initial structural elucidation of Aeruginosin 298A, the first of its family to be identified, was accomplished through two-dimensional (2D) NMR techniques. nih.gov This approach is crucial for establishing the constitution and stereochemistry of these intricate linear tetrapeptides.

For aeruginosins in general, a combination of one-dimensional (1D) (¹H, ¹³C) and 2D NMR experiments are utilized. rsc.org Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are systematically applied to piece together the molecular puzzle. nih.govrsc.org

¹H NMR spectra provide information on the chemical environment of protons, their multiplicity revealing adjacent protons.

¹³C NMR spectra reveal the number and type of carbon atoms (e.g., carbonyl, aromatic, aliphatic). rsc.org

COSY and TOCSY experiments establish proton-proton correlations, allowing for the identification of individual amino acid spin systems. rsc.org

HSQC correlates protons to their directly attached carbons. rsc.org

HMBC reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for sequencing the amino acid and other constituent residues. rsc.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY experiments are used to determine the spatial proximity of protons, which is key for assigning stereochemistry and identifying rotamers (cis/trans isomers) that commonly arise from the peptide bond between the second and third residues. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Aeruginosin KT688 (Major trans Rotamer in DMSO-d₆) This table serves as an example of NMR data for a closely related aeruginosin to demonstrate the analytical technique.

PositionResidueδC (ppm), mult.δH (ppm), mult. (J in Hz)
Hpla
1CO173.2, C
2CH72.3, CH4.05, t (6.0)
3CH₂36.9, CH₂2.65, dd (13.5, 6.0); 2.55, dd (13.5, 6.0)
4C128.4, C
5, 9CH130.3, CH6.83, d (8.5)
6, 8CH114.8, CH6.56, d (8.5)
7C-OH155.8, C9.11, brs
Phe
1CO169.0, C
2CH54.3, CH4.64, q (8.0)
3CH₂37.1, CH₂3.03, dd (13.5, 8.0); 2.89, dd (13.5, 8.0)
4C138.3, C
5, 9CH129.3, CH7.23, t (7.5)
6, 8CH128.1, CH7.14, t (7.5)
7CH126.3, CH7.10, d (7.5)
Choi-6-SO₄
2CH59.9, CH3.66, dt (10.0, 4.0)
3CH₂30.6, CH₂1.62, m; 1.48, m
3aCH36.4, CH2.15, m
4CH₂24.3, CH₂1.58, m; 1.34, m
5CH₂28.5, CH₂1.58, m; 1.34, m
6CH70.9, CH4.35, brs
7CH₂34.1, CH₂1.99, m; 1.51, m
7aCH51.5, CH3.99, dd (10.0, 4.0)
8COOH171.5, C
Agmatine (B1664431)
1NH7.68, t (6.0)
2CH₂38.1, CH₂3.02, m
3CH₂26.1, CH₂1.39, m
4CH₂26.8, CH₂1.45, m
5CH₂40.4, CH₂3.02, m
6C(=NH)NH₂157.5, C
Data adapted from a study on sulfated aeruginosins. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for the study of this compound, providing vital data on molecular weight, elemental composition, and structural components through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful method used for the detection and quantification of aeruginosins, including this compound, in complex mixtures such as cyanobacterial extracts. nih.govsigmaaldrich.com The liquid chromatography component separates the different peptides in the extract before they are introduced into the mass spectrometer, which then detects the compounds based on their mass-to-charge ratio (m/z). This technique was instrumental in identifying this compound and its analogue, 298B, in various toxic strains of Microcystis aeruginosa. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. mdpi.com For this compound, HRESIMS analysis establishes its molecular formula as C₃₀H₄₈N₆O₇, with a monoisotopic mass of 604.358448 g/mol . epa.gov This high level of precision allows researchers to distinguish between compounds with the same nominal mass but different elemental formulas, an essential step in identifying new natural products.

Table 2: HRESIMS Data for this compound

CompoundMolecular FormulaMonoisotopic Mass (m/z)Ionization Mode
This compoundC₃₀H₄₈N₆O₇604.358448 [M+H]⁺Positive
Data sourced from the US EPA CompTox Chemicals Dashboard. epa.gov

Tandem Mass Spectrometry (LC-MS/MS, HRMS/MS) for Structural Dereplication

Tandem Mass Spectrometry (MS/MS) is a key technique for the rapid identification of known compounds in a complex mixture (dereplication) and for obtaining structural information on new analogues. mdpi.com In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of an aeruginosin) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is often characteristic of a particular compound class or specific structural motifs.

For aeruginosins, the fragmentation pattern provides sequence information. For instance, aeruginosins terminating in an argininal (B8454810) (Argal) residue, like this compound, often show characteristic fragment ions corresponding to the C-terminal portion of the peptide. researchgate.net Reanalysis of product ion spectra can confirm the identity of specific amino acid residues within the peptide chain. plos.org This method is crucial for characterizing the dozens of known aeruginosin variants and for identifying novel structures within this family. mdpi.com

Chromatographic Separations

Chromatographic techniques are essential for the isolation and purification of this compound from crude biological extracts, enabling its detailed structural and biological characterization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for purifying aeruginosins. nih.gov Reversed-phase (RP) HPLC is most commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an acid modifier like trifluoroacetic acid (TFA). nih.govoup.com This setup effectively separates the various peptides present in a cyanobacterial extract based on their hydrophobicity.

Furthermore, chiral-phase HPLC plays a critical role in determining the absolute configuration of the constituent amino acids. nih.gov After the peptide is hydrolyzed into its individual components, the amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent, FDAA). plos.org The resulting diastereomers can then be separated on a standard C18 column, and their retention times compared with those of authentic standards to unambiguously assign D- or L-configurations to each chiral center. nih.govplos.org

Chiral HPLC for Stereochemical Analysis

The determination of the absolute stereochemistry of the constituent amino acids and the hydroxy acid in this compound and its analogues is critical for understanding its structure-activity relationship. Chiral High-Performance Liquid Chromatography (HPLC) is a fundamental technique employed for this purpose, often in conjunction with chemical derivatization.

A widely used approach involves the acid hydrolysis of the peptide to break it down into its individual components. These components are then derivatized with a chiral reagent, most commonly Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or L-FDAA). asm.orgnih.gov This process creates diastereomeric derivatives of the amino acids.

These diastereomers can then be separated and analyzed by reverse-phase HPLC. nih.govmdpi.com By comparing the retention times of the derivatives from the natural product with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute configuration of each chiral center can be unequivocally assigned. nih.govmdpi.com For instance, the stereochemistry of the 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety in aeruginosins has been determined to be L-configured by comparison with a reference standard of L-Choi obtained from the hydrolysis of this compound. nih.gov This combination of derivatization and chiral phase HPLC analysis has been instrumental in confirming the stereochemistry of numerous aeruginosin peptides. nih.gov

Analytical Step Description Purpose
Acid HydrolysisThe peptide bonds of this compound are cleaved using strong acid to release the constituent amino acids and other subunits.To break down the complex molecule into its individual building blocks for analysis.
DerivatizationThe resulting hydrolysate is reacted with a chiral derivatizing agent, such as Marfey's reagent (L-FDAA). asm.orgnih.govTo create diastereomeric derivatives of the chiral components, which can be separated by standard HPLC.
Chiral HPLC AnalysisThe derivatized mixture is injected into an HPLC system equipped with a suitable column (e.g., C18) and a mobile phase gradient. nih.govTo separate the diastereomers based on their differential interactions with the stationary phase.
Stereochemical AssignmentThe retention times of the derivatives from this compound are compared with those of derivatized authentic D- and L-standards. nih.govTo definitively determine the absolute configuration (D or L) of each chiral center in the original molecule.

X-ray Diffraction Crystallography for Protein-Ligand Complexes

To understand the mechanism of action of this compound as a serine protease inhibitor, determining its three-dimensional structure when bound to its target protein is essential. X-ray diffraction crystallography is the definitive method for obtaining high-resolution structural information of protein-ligand complexes.

In a landmark study, the crystal structure of this compound in a complex with bovine thrombin was determined at a resolution of 2.1 Å. nih.govmdpi.com This structural elucidation was critical as it provided the first atomic-level view of how an aeruginosin-class inhibitor binds to its target enzyme. The resulting coordinates and experimental data are publicly available in the Protein Data Bank (PDB) under the accession code 1A2C . ebi.ac.ukpdbj.orgebi.ac.ukpdbj.orgrcsb.org

The crystal structure revealed that this compound binds in a non-covalent manner to the active site of thrombin. nih.govmdpi.com This binding mode is similar to that of other known serine protease inhibitors. uno.edu The analysis of the complex highlighted unexpected interactions between the inhibitor and the protein, which have been invaluable for structure-based drug design efforts. nih.govmdpi.com The detailed knowledge of the binding orientation and the key intermolecular contacts has guided the synthesis of numerous analogues with modified potency and selectivity.

Crystallographic Data for this compound-Thrombin Complex
PDB ID 1A2C ebi.ac.ukpdbj.orgebi.ac.ukpdbj.orgrcsb.org
Method X-ray Diffraction rcsb.org
Resolution 2.10 Å nih.govrcsb.org
Protein Bovine α-Thrombin
Ligand Aeruginosin 298-A ebi.ac.uk
Source Organism for Ligand Microcystis aeruginosa ebi.ac.uk
Key Finding Revealed the absolute stereochemistry and key binding interactions within the thrombin active site. nih.gov

Computational Chemistry and Molecular Modeling

Computational techniques, including molecular dynamics simulations and docking studies, are powerful tools for investigating the dynamic behavior and binding energetics of ligands like this compound with their protein targets. These methods complement experimental data from X-ray crystallography and provide deeper insights into the stability and nature of the protein-ligand interactions.

Molecular dynamics (MD) simulations allow for the study of the conformational dynamics of the this compound-thrombin complex over time. While specific, in-depth MD studies exclusively on the 1A2C complex are not extensively published, the methodology has been applied to closely related aeruginosins, such as suomilide, to understand their interactions with trypsins. jyu.fi These simulations can reveal the flexibility of the ligand in the binding pocket, the role of water molecules in mediating interactions, and the stability of key hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net For the broader class of thrombin inhibitors, MD simulations are used to relax the crystal structure and investigate the dynamics of the binding complex, providing a more realistic view of the interactions in a solution environment. nih.gov

Docking studies are computational experiments that predict the preferred orientation of a ligand when bound to a protein to form a stable complex. For this compound and its analogues, docking into the active site of thrombin is used to rationalize structure-activity relationships (SAR). rsc.org By comparing the docking scores and predicted binding modes of different analogues, researchers can hypothesize why certain chemical modifications lead to increased or decreased inhibitory potency. mdpi.comfrontiersin.org These in silico screening methods help in prioritizing which analogues to synthesize and test, thereby accelerating the drug discovery process. mdpi.comekb.eg The crystal structure of the this compound-thrombin complex (1A2C) serves as a crucial starting point and benchmark for validating the accuracy of these docking protocols. mdpi.com

Future Research Trajectories and Broader Academic Implications

Discovery of Novel Aeruginosin Variants and Related Peptides

The aeruginosin family is a testament to the remarkable chemical diversity generated by cyanobacteria. nih.gov Initially isolated from the freshwater blue-green alga Microcystis aeruginosa (NIES-298), Aeruginosin 298-A was one of the first members of this class of linear tetrapeptides to be characterized. researchgate.net Since then, research has unveiled a plethora of structural variants from various cyanobacterial genera including Planktothrix, Nostoc, and Nodularia, as well as from marine sponges. mdpi.comnih.gov

This structural diversity is a result of variations in the four main residues that constitute the aeruginosin backbone: an N-terminal component, a hydrophobic amino acid, the characteristic 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety, and a C-terminal arginine derivative. mdpi.com For instance, researchers have identified aeruginosins with rare N-terminal short-chain fatty acids (C2–C10) in Nodularia spumigena. nih.gov Other discovered variations include different halogenations, sulfations, and glycosylations of the Choi moiety. mdpi.commdpi.com

The ongoing discovery of new aeruginosin variants, such as pseudospumigins and varlaxins, highlights the biosynthetic plasticity of the producing organisms. researchgate.net These discoveries are often facilitated by advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov The exploration of diverse and extreme environments is expected to continue yielding novel aeruginosin-related peptides with unique structural features. nih.gov

Deeper Elucidation of Structure-Activity Relationships for Diverse Biological Processes

A primary focus of aeruginosin research is to unravel the intricate relationship between their chemical structures and their biological activities, particularly as serine protease inhibitors. nih.gov Aeruginosin 298A itself is a potent inhibitor of both thrombin and trypsin. nih.gov The C-terminal arginine derivative is considered crucial for this inhibitory activity, as its absence in variants like Aeruginosin 298B leads to a loss of trypsin inhibition. mdpi.com

The Choi moiety is another critical element for protease binding. mdpi.com Modifications to this group, such as sulfation, can influence the inhibitory potency. mdpi.com For example, Aeruginosin 828A, which possesses a sulfated Choi residue, demonstrates low-nanomolar inhibition of trypsin and thrombin. mdpi.com

Synthetic chemistry plays a pivotal role in systematically exploring these structure-activity relationships (SARs). nih.gov By creating analogs of this compound, researchers can modify specific parts of the molecule, such as replacing the bicyclic amino acid core with L-proline or altering the P1 position, to understand their impact on potency and selectivity against different proteases. nih.gov These studies are essential for designing more effective and selective inhibitors for potential therapeutic applications. nih.gov

Investigating the Full Spectrum of Ecological and Environmental Roles

While the potent protease inhibitory activity of aeruginosins is well-documented in vitro, their precise ecological roles in the natural environment are still under investigation. europa.eumdpi.com It is widely hypothesized that these compounds act as a chemical defense mechanism for the producing cyanobacteria against grazers. plos.org The inhibition of digestive proteases in predators could deter feeding, thus providing a competitive advantage to the cyanobacterial population.

Advancements in Biotechnological Production and Engineering Applications via Synthetic Biology

The unique bioactivities of aeruginosins have spurred interest in their biotechnological production. uit.no Cyanobacteria are increasingly viewed as "green cell factories" for producing valuable natural products. nih.gov The biosynthesis of aeruginosins occurs through non-ribosomal peptide synthetase (NRPS) or hybrid NRPS/polyketide synthase (PKS) pathways. researchgate.netnih.gov Understanding the genetic basis of these pathways, encoded by the aer gene cluster, is fundamental for their biotechnological exploitation. mdpi.complos.org

Synthetic biology offers powerful tools to engineer these biosynthetic pathways for enhanced production of known aeruginosins or for the creation of novel analogs. nih.gov By manipulating the genes within the cluster, it may be possible to alter substrate specificities and generate a wider array of aeruginosin variants with tailored properties. plos.org This approach could lead to the development of new drug candidates or other biotechnological products. frontiersin.org The combination of systems biology, which provides a holistic view of cellular metabolism, with synthetic biology will be instrumental in optimizing cyanobacterial strains for the efficient and sustainable production of these complex molecules. nih.gov

Methodological Innovations in Isolation, Analysis, and Synthesis

Progress in understanding and utilizing aeruginosins is intrinsically linked to advancements in chemical methodologies. The isolation of these peptides from complex natural mixtures, often from cyanobacterial blooms, relies on sophisticated separation techniques like high-performance liquid chromatography (HPLC). mdpi.com

The structural elucidation of new aeruginosin variants is heavily dependent on advanced analytical methods. Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy is essential for determining the complex stereochemistry of these molecules. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are critical for identifying known aeruginosins and proposing the structures of new ones based on fragmentation patterns. nih.gov Techniques like Marfey's method are employed to determine the absolute configuration of the amino acid components. mdpi.comnih.gov

In parallel, innovations in organic synthesis have been crucial. The total synthesis of this compound and its analogs has not only confirmed their structures but also provided routes to produce these compounds in the laboratory for detailed biological evaluation. nih.gov The development of versatile and enantioselective synthetic strategies, such as those employing catalytic asymmetric phase-transfer reactions, enables the creation of a wide range of analogs for SAR studies. nih.gov Continued innovation in these analytical and synthetic methods will undoubtedly accelerate future discoveries in the field of aeruginosin research.

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